5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a benzoxazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and naphthalene intermediates. The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The naphthalene intermediate can be prepared through Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amide formation with the benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide: shares similarities with other benzoxazole and naphthalene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H19ClN2O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H19ClN2O2/c1-15-12-23-24(13-16(15)2)31-26(29-23)17-6-3-7-18(14-17)28-25(30)21-10-4-9-20-19(21)8-5-11-22(20)27/h3-14H,1-2H3,(H,28,30) |
InChI Key |
NVPIOIKYZZFOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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